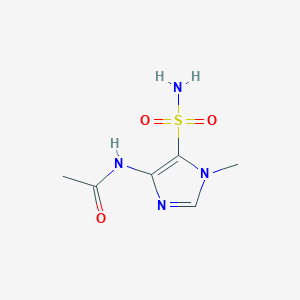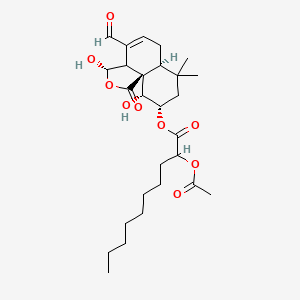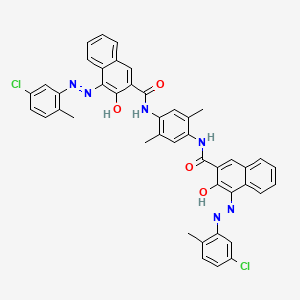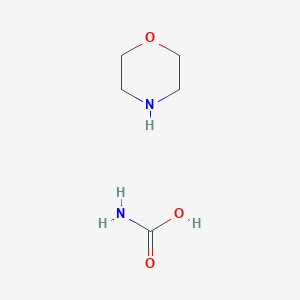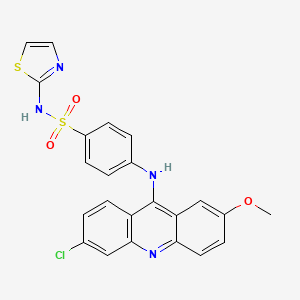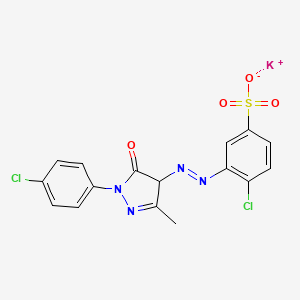
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, potassium salt is a complex organic compound. It is characterized by the presence of a benzenesulfonic acid group, a chloro-substituted phenyl ring, and a pyrazole moiety. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, potassium salt typically involves the following steps:
Formation of the pyrazole ring: This is achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Azo coupling: The pyrazole derivative is then coupled with a diazonium salt derived from 4-chloroaniline.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid.
Neutralization: The sulfonic acid derivative is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include oxidized pyrazole derivatives.
Reduction: Products include amine derivatives.
Substitution: Products include substituted phenyl derivatives.
科学研究应用
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The compound exerts its effects through various molecular mechanisms:
Azo Group: The azo group can undergo reduction to form amines, which can interact with biological targets.
Sulfonic Acid Group: This group enhances the solubility and reactivity of the compound.
Chloro Substituents: These groups can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
- Benzenesulfonic acid, 4-chloro-3-nitro-, potassium salt
- Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt
- Benzenesulfonic acid, 4-chlorophenyl ester
Uniqueness
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, potassium salt is unique due to the presence of the pyrazole ring and the azo linkage, which confer distinct chemical and biological properties. Its combination of functional groups makes it versatile for various applications in research and industry.
属性
CAS 编号 |
74592-97-5 |
|---|---|
分子式 |
C16H11Cl2KN4O4S |
分子量 |
465.4 g/mol |
IUPAC 名称 |
potassium;4-chloro-3-[[1-(4-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12Cl2N4O4S.K/c1-9-15(16(23)22(21-9)11-4-2-10(17)3-5-11)20-19-14-8-12(27(24,25)26)6-7-13(14)18;/h2-8,15H,1H3,(H,24,25,26);/q;+1/p-1 |
InChI 键 |
JAKNWUSKAIUXMD-UHFFFAOYSA-M |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)C3=CC=C(C=C3)Cl.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
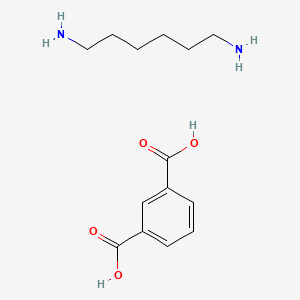
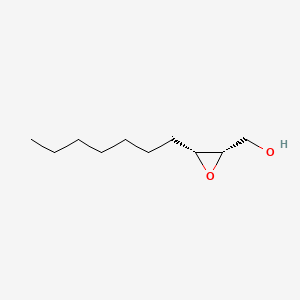
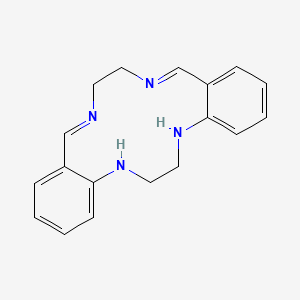
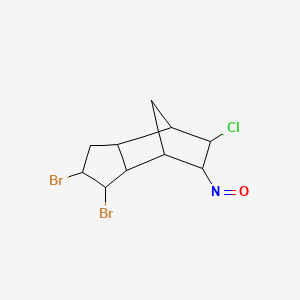
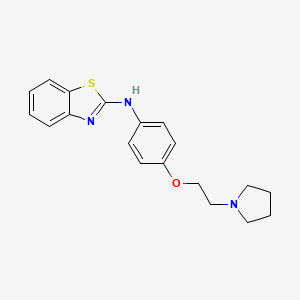

![17-(2,6-Dioxopiperidin-3-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12791370.png)
